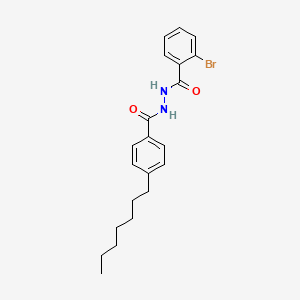![molecular formula C18H22ClN7 B11708900 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine est un composé chimique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés structurelles uniques et de ses applications potentielles. Ce composé se caractérise par la présence d'un groupe chlorobenzylidène, d'une liaison hydrazinyl et d'un cycle triazine substitué par des groupes pyrrolidinyl.
Méthodes De Préparation
La synthèse du 2-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine implique généralement la réaction de condensation de la 4-chlorobenzaldéhyde avec des dérivés de l'hydrazine, suivie d'une cyclisation avec des précurseurs de la triazine. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, avec une optimisation du rendement et de la pureté.
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé à l'aide de réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à des formes réduites du composé.
Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau du groupe chlorobenzylidène, où des nucléophiles peuvent remplacer l'atome de chlore. Les réactifs et les conditions courantes pour ces réactions incluent l'utilisation de solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour améliorer les vitesses de réaction et la sélectivité. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le 2-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine a été exploré pour diverses applications de recherche scientifique :
Chimie : Il sert de précurseur pour la synthèse de molécules plus complexes et de ligand en chimie de coordination.
Médecine : La recherche a indiqué son utilisation potentielle dans le développement d'agents thérapeutiques en raison de ses propriétés bioactives.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés chimiques et physiques spécifiques.
Mécanisme d'action
Le mécanisme par lequel le 2-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Les motifs hydrazinyl et triazine peuvent former des complexes de coordination avec les ions métalliques, influençant les voies biologiques et les processus cellulaires. Les voies et les cibles moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets and pathways within biological systems. The hydrazone linkage and triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Les composés similaires comprennent d'autres dérivés hydrazinyl-triazine, tels que :
- 2-[(2E)-2-(4-fluorobenzylidène)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine
- 2-[(2E)-2-(4-méthylbenzylidène)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine Ces composés partagent des similitudes structurelles mais diffèrent dans leurs substituants, ce qui peut influencer leur réactivité chimique et leur activité biologique. La singularité du 2-[(2E)-2-(4-chlorobenzylidène)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine réside dans son groupe chlorobenzylidène spécifique, qui lui confère des propriétés distinctes et des applications potentielles.
Propriétés
Formule moléculaire |
C18H22ClN7 |
|---|---|
Poids moléculaire |
371.9 g/mol |
Nom IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22ClN7/c19-15-7-5-14(6-8-15)13-20-24-16-21-17(25-9-1-2-10-25)23-18(22-16)26-11-3-4-12-26/h5-8,13H,1-4,9-12H2,(H,21,22,23,24)/b20-13+ |
Clé InChI |
ROAGBNJOVGZWBP-DEDYPNTBSA-N |
SMILES isomérique |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)Cl)N4CCCC4 |
SMILES canonique |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)Cl)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)

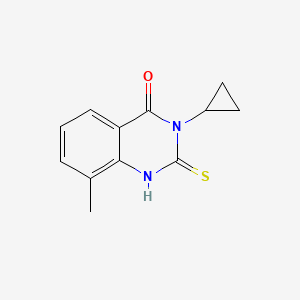
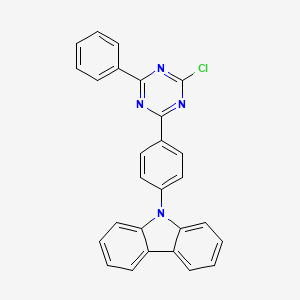
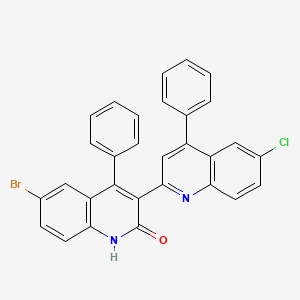
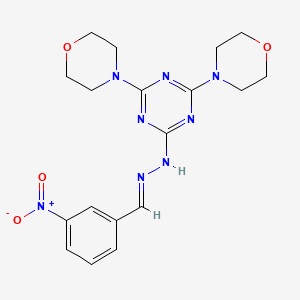
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
